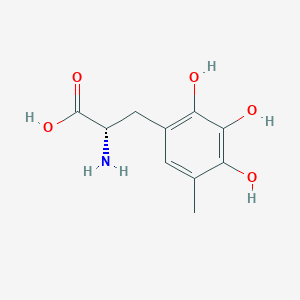
2,3-Dihydroxy-5-methyl-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxy-5-methyl-L-tyrosine is an organic compound that belongs to the class of amino acids. It is a derivative of tyrosine, which is an aromatic, polar, non-essential amino acid. This compound is characterized by the presence of two hydroxyl groups at the 2 and 3 positions and a methyl group at the 5 position on the benzene ring. The molecular formula of this compound is C10H13NO4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-5-methyl-L-tyrosine can be achieved through various chemical and biosynthetic methods. One common approach involves the hydroxylation of 5-methyl-L-tyrosine using specific enzymes or chemical catalysts. The reaction conditions typically include the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of metal catalysts like iron or copper.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or fungi are engineered to express the necessary enzymes for the biosynthesis of this compound. The fermentation process is optimized to achieve high yields and purity of the product. The compound is then extracted and purified using techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxy-5-methyl-L-tyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield the corresponding alcohols or amines.
Applications De Recherche Scientifique
2,3-Dihydroxy-5-methyl-L-tyrosine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the production of various pharmaceuticals and fine chemicals.
Biology
In biological research, this compound is studied for its role in metabolic pathways and its effects on cellular processes. It is also used as a substrate in enzyme assays to study the activity of specific enzymes involved in amino acid metabolism.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has been shown to exhibit antioxidant and anti-inflammatory properties, making it a candidate for the development of new drugs for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the production of food additives, cosmetics, and other consumer products. Its antioxidant properties make it a valuable ingredient in formulations designed to enhance product stability and shelf life.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroxy-5-methyl-L-tyrosine involves its interaction with specific molecular targets and pathways. This compound is known to act as an antioxidant by scavenging free radicals and reducing oxidative stress. It also modulates the activity of enzymes involved in the synthesis and degradation of neurotransmitters, thereby influencing various physiological processes.
Comparaison Avec Des Composés Similaires
2,3-Dihydroxy-5-methyl-L-tyrosine can be compared with other similar compounds such as 3,4-dihydroxy-L-phenylalanine (L-DOPA) and 3-hydroxy-5-methyl-L-tyrosine.
Similar Compounds
3,4-Dihydroxy-L-phenylalanine (L-DOPA): This compound is a well-known precursor to neurotransmitters like dopamine, norepinephrine, and epinephrine. It is used in the treatment of Parkinson’s disease.
3-Hydroxy-5-methyl-L-tyrosine: This compound is structurally similar to this compound but lacks the hydroxyl group at the 2 position. It is used in various biochemical studies.
Uniqueness
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable subject of study in various scientific disciplines.
Propriétés
Numéro CAS |
61201-46-5 |
|---|---|
Formule moléculaire |
C10H13NO5 |
Poids moléculaire |
227.21 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(2,3,4-trihydroxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO5/c1-4-2-5(3-6(11)10(15)16)8(13)9(14)7(4)12/h2,6,12-14H,3,11H2,1H3,(H,15,16)/t6-/m0/s1 |
Clé InChI |
NTXYPAXCGBAPJQ-LURJTMIESA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1O)O)O)C[C@@H](C(=O)O)N |
SMILES canonique |
CC1=CC(=C(C(=C1O)O)O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B14591818.png)
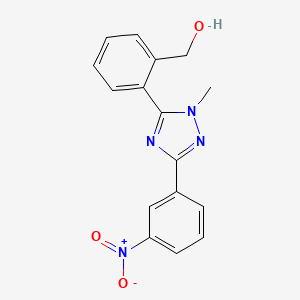
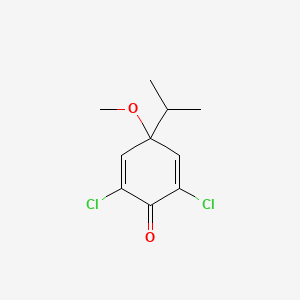

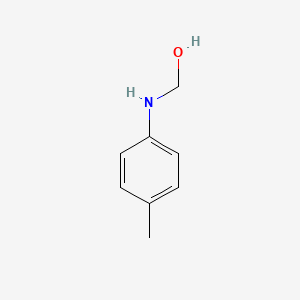

![7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14591872.png)
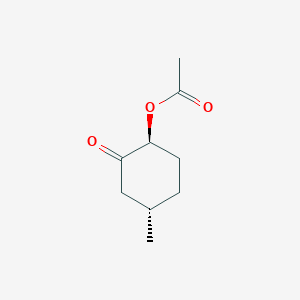
![3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14591880.png)
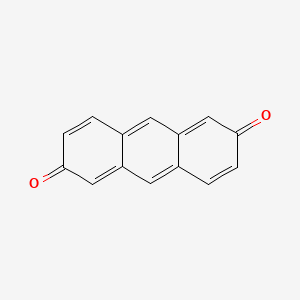

![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
![(3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one](/img/structure/B14591900.png)
